molecular formula C17H20N2O3 B2605868 N-(4-acetamidophenyl)-3-(5-ethylfuran-2-yl)propanamide CAS No. 843633-90-9

N-(4-acetamidophenyl)-3-(5-ethylfuran-2-yl)propanamide

Cat. No. B2605868
CAS RN: 843633-90-9
M. Wt: 300.358
InChI Key: BIBSWVAZJUKRAD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with an acid or acid derivative to form the amide bond . The specific details of the synthesis would depend on the available starting materials and the desired conditions.

Scientific Research Applications

Synthesis and Chemical Properties

  • The reactivity of β-bromopropionanilides, which share a structural similarity with N-(4-acetamidophenyl)-3-(5-ethylfuran-2-yl)propanamide, has been studied to determine experimental conditions for selectively obtaining β-lactams and acrylanilides, indicating the utility in synthesizing molecules with significant biological activities (Pandolfi et al., 2019).

Biological Activities

  • Compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides have been synthesized, displaying broad spectra of anticonvulsant activity across preclinical seizure models, demonstrating the potential for hybrid molecules in therapeutic applications (Kamiński et al., 2015).
  • New derivatives of 3(2H)‐pyridazinone with antinociceptive activity have been investigated, showing that certain propanamide derivatives exhibit higher potency, indicating their potential use in pain management studies (Doğruer et al., 2000).

Mechanistic Studies

  • The study of N-Ethyl-5-phenylisoxazolium 3 - sulfonate's reactivity towards nucleophilic side chains of proteins suggests its utility as a spectrophotometric probe for investigating protein residues, which could be relevant for biochemical assays and protein characterization (Llamas et al., 1986).

properties

IUPAC Name

N-(4-acetamidophenyl)-3-(5-ethylfuran-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-3-15-8-9-16(22-15)10-11-17(21)19-14-6-4-13(5-7-14)18-12(2)20/h4-9H,3,10-11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBSWVAZJUKRAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-3-(5-ethylfuran-2-yl)propanamide

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